Desoxypeganine hydrochloride
Overview
Description
Desoxypeganine hydrochloride is an inhibitor of acetylcholinesterase . It has a molecular weight of 208.69 and a molecular formula of C11H12N2.HCl .
Molecular Structure Analysis
The crystal structure of Desoxypeganine hydrochloride has been established by the x-ray structural method . The molecular formula is C11H12N2.HCl .
Physical And Chemical Properties Analysis
More specific physical and chemical properties, such as solubility and stability, would depend on factors like temperature and pH .
Scientific Research Applications
Anticholinesterase Activity : Desoxypeganine hydrochloride exhibits significant anticholinesterase activity, surpassing peganine hydrochloride and galanthamine hydrochloride in efficacy. This property makes it potentially useful for treating patients with peripheral nervous system lesions (Tuliaganov, Sadritdinov, & Suleimanova, 1986).
Reduction of Ethanol Consumption : In studies on alcohol-preferring rats, desoxypeganine hydrochloride effectively reduced ethanol intake and preference, suggesting its potential as a treatment for alcohol abuse (Doetkotte, Opitz, Kiianmaa, & Winterhoff, 2005).
Pharmacokinetics and Tolerability in Humans : Clinical trials have shown that desoxypeganine has a favorable pharmacokinetic profile and is well tolerated in humans, indicating its potential for clinical use in treating alcohol abuse and possibly as a smoking cessation aid (Algorta et al., 2009).
Biotransformation in the Liver : Desoxypeganine undergoes biotransformation through oxidation and hydroxylation when incubated with rabbit liver microsomal enzymes, leading to the production of metabolites like Pegenone. This information is crucial for dosage determination in therapeutic applications (Illgner & Matusch, 2005).
Pharmacological Treatment of Alcohol Abuse : Desoxypeganine hydrochloride has been investigated for its potential utility in the pharmacological treatment of alcohol abuse, including its roles as a cholinesterase inhibitor and a selective monoamine oxidase A inhibitor (Algorta et al., 2008).
Treatment of Peripheral Nervous System Diseases : It has been used effectively in the treatment of patients with diseases of the peripheral nervous system, showing better efficacy when administered locally (Tarasiuk, Timko, & Guba, 1989).
Quantitative Determination : A method for the quantitative determination of desoxypeganine hydrochloride, essential for its application in medical formulations, has been developed (Sattarova, Dobronravova, & Shakirov, 2004).
Crystal and Molecular Structures : The crystal and molecular structures of desoxypeganine salts have been analyzed, providing insights into its chemical properties and interactions (Tozhibaev, Turgunov, Tashkhodzhaev, & Shakhidoyatov, 2006).
Safety And Hazards
Future Directions
The future research directions for Desoxypeganine hydrochloride could involve exploring its potential applications in medicine, particularly in the treatment of neurological disorders like Alzheimer’s disease . Additionally, the development of new synthesis methods and the study of its physicochemical properties could also be areas of interest .
properties
IUPAC Name |
1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH/c1-2-5-10-9(4-1)8-13-7-3-6-11(13)12-10;/h1-2,4-5H,3,6-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCXMTWSISEJFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3CN2C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
495-59-0 (Parent) | |
Record name | Deoxyvasicine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061939057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50210970 | |
Record name | Deoxyvasicine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50210970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49669550 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Desoxypeganine hydrochloride | |
CAS RN |
61939-05-7 | |
Record name | Pyrrolo[2,1-b]quinazoline, 1,2,3,9-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61939-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deoxyvasicine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061939057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deoxyvasicine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50210970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.